2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
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Overview
Description
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of suitable precursors using chiral catalysts. For instance, the use of chiral rhodium or ruthenium catalysts can facilitate the hydrogenation process, leading to the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as Yarrowia lipolytica, can be engineered to produce (2R,3S)-isocitric acid, which can then be converted to (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid through subsequent chemical reactions .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields keto acids, while reduction can produce various amino alcohols .
Scientific Research Applications
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes . The compound’s stereochemistry is crucial for its binding affinity and activity within these pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-Isocitric Acid: Shares similar stereochemistry and is involved in similar metabolic pathways.
Threonine: Another amino acid with comparable structural features but different biological functions.
Uniqueness
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-amino-3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11) |
InChI Key |
DREONSBNBZFXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)N)O |
Origin of Product |
United States |
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